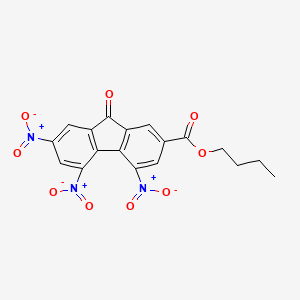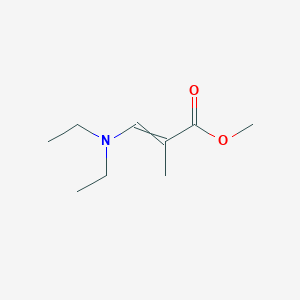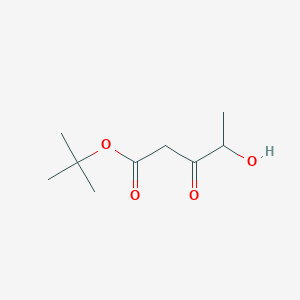![molecular formula C12H10ClNS B14583365 Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- CAS No. 61323-32-8](/img/structure/B14583365.png)
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by a fused ring system consisting of a thiophene ring and a quinoline ring The presence of a chlorine atom at the 7th position and a methyl group at the 4th position adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the preparation of 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, which is then subjected to reductive cyclization using stannous chloride dihydrate . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Industrial Production Methods
Industrial production methods for Thieno[2,3-b]quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation, alkylation, and acylation reactions are common, where the chlorine atom or other substituents can be replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the thienoquinoline scaffold.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thienoquinoline derivatives such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine . These compounds share a similar fused ring system but differ in the position and nature of the substituents.
Uniqueness
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- is unique due to the specific arrangement of its chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
61323-32-8 |
|---|---|
Formule moléculaire |
C12H10ClNS |
Poids moléculaire |
235.73 g/mol |
Nom IUPAC |
7-chloro-4-methyl-2,3-dihydrothieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H10ClNS/c1-7-9-3-2-8(13)6-11(9)14-12-10(7)4-5-15-12/h2-3,6H,4-5H2,1H3 |
Clé InChI |
NGDDWWCWKDKJGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=NC3=C1CCS3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


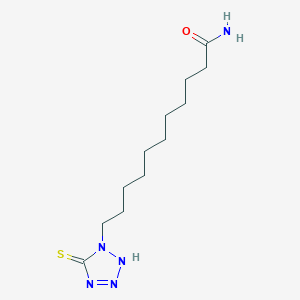
![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)
![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)

![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)


![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)

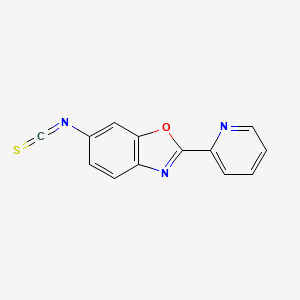
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
